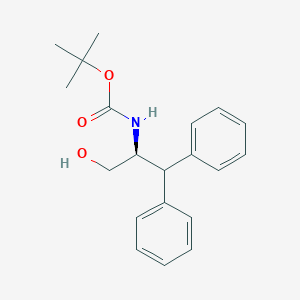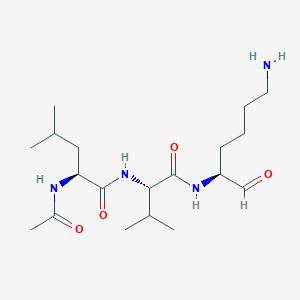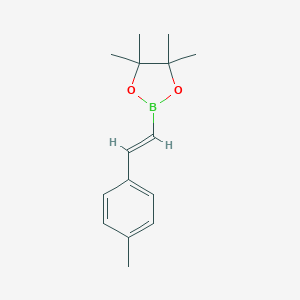
4-Methyl-beta-styrylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-beta-styrylboronic acid pinacol ester is a chemical compound with the molecular formula C15H21BO2 . It is a highly valuable building block in organic synthesis . The compound is often used in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling .
Molecular Structure Analysis
The molecular structure of 4-Methyl-beta-styrylboronic acid pinacol ester is represented by the SMILES notation: B1(OC(C(O1)©C)©C)C=CC2=CC=C(C=C2)C . The InChI Key for this compound is HHBWKASJNTZJLB-ZHACJKMWSA-N .Chemical Reactions Analysis
The most important application of 4-Methyl-beta-styrylboronic acid pinacol ester is the Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross coupling . Moreover, the boron moiety can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
The molecular weight of 4-Methyl-beta-styrylboronic acid pinacol ester is 244.141 g/mol . The compound has a CAS number of 149777-84-4 .Relevant Papers The paper “Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes” provides valuable information about the synthesis and application of 4-Methyl-beta-styrylboronic acid pinacol ester .
Wissenschaftliche Forschungsanwendungen
Biopolymer Synthesis and Modification
The modification of biopolymers through chemical processes opens up pathways to create ethers and esters with tailored properties. For instance, xylan derivatives, through their esterification with different acids, demonstrate the potential for drug delivery applications due to their ability to form nanoparticles. Such modifications enhance the biopolymer's functional groups, substitution degrees, and patterns, affecting their physical and chemical properties significantly (Petzold-Welcke et al., 2014).
Biotechnological Production of Chemicals
Lactic acid, a key hydroxycarboxylic acid derived from biomass, serves as a precursor for various chemicals, including esters, through biotechnological routes. These processes emphasize the shift towards green chemistry, utilizing renewable resources to produce potentially valuable chemicals such as pyruvic acid, acrylic acid, and lactate esters. This approach not only demonstrates the versatility of lactic acid in chemical synthesis but also highlights the eco-friendly alternatives to traditional chemical routes (Gao, Ma, & Xu, 2011).
Synthesis of Novel Compounds
The exploration of plant stress hormones, such as Jasmonic acid and its derivatives, in medicinal chemistry reveals their potential as small molecules for drug and nutraceutical applications. The synthesis and biological activities of these compounds underline the ongoing research interest in developing new therapeutics. Such studies not only provide a deeper understanding of these natural compounds but also open up new avenues for drug discovery (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2/c1-12-6-8-13(9-7-12)10-11-16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBWKASJNTZJLB-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-beta-styrylboronic acid pinacol ester | |
CAS RN |
149777-84-4 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-[(1E)-2-(4-methylphenyl)ethenyl]-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149777-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

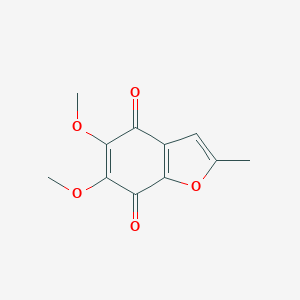
![3,7-Dimethylbenzo[d]isoxazol-6-ol](/img/structure/B116142.png)
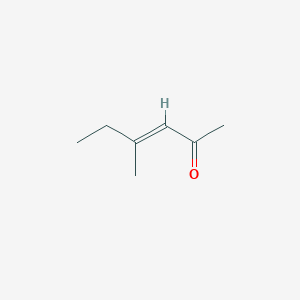
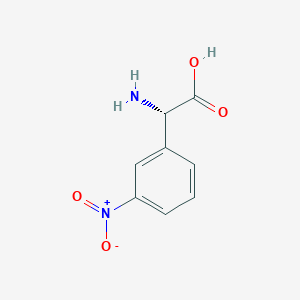
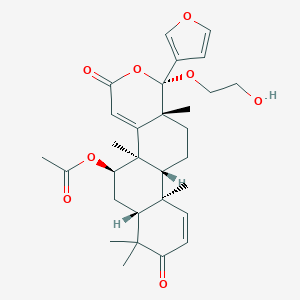
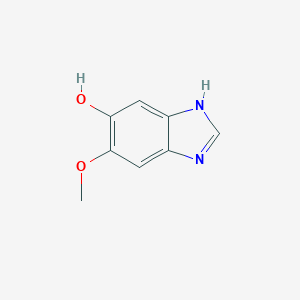
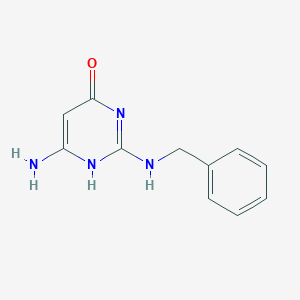
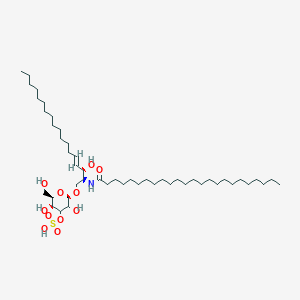
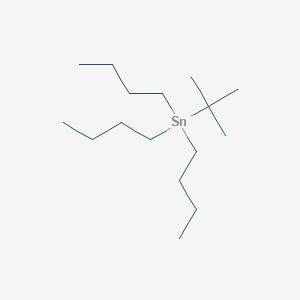
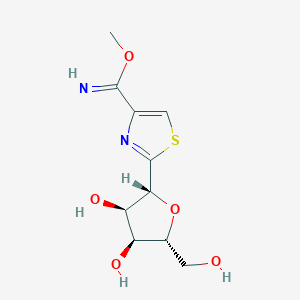
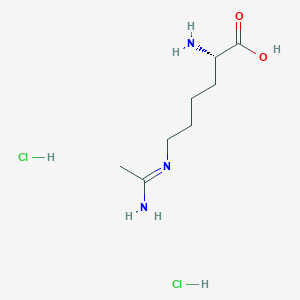
![Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B116166.png)
